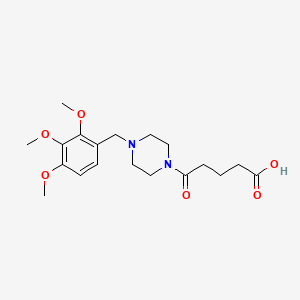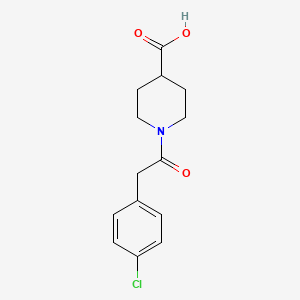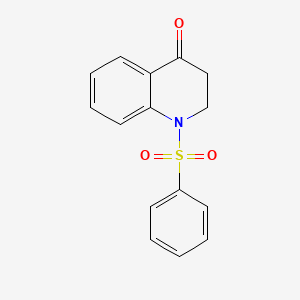![molecular formula C15H19NO4 B3071398 1-[(2-Methoxyphenyl)acetyl]piperidine-4-carboxylic acid CAS No. 1010922-88-9](/img/structure/B3071398.png)
1-[(2-Methoxyphenyl)acetyl]piperidine-4-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Studies
1-[(2-Methoxyphenyl)acetyl]piperidine-4-carboxylic acid and its derivatives have been explored for their antimicrobial properties. Patel and Agravat (2009) synthesized new pyridine derivatives, including compounds similar to 1-[(2-Methoxyphenyl)acetyl]piperidine-4-carboxylic acid, and found them to possess considerable antibacterial activity (Patel & Agravat, 2009).
Insecticidal Activity
Studies on pyridine derivatives, including those structurally related to 1-[(2-Methoxyphenyl)acetyl]piperidine-4-carboxylic acid, have demonstrated significant insecticidal activities. Bakhite et al. (2014) found that these compounds exhibited moderate to strong aphidicidal activities (Bakhite et al., 2014).
Medicinal Chemistry Synthesis
The compound and its related derivatives have been used in medicinal chemistry synthesis. Magano et al. (2014) included it in the synthesis process for oxindole, highlighting its relevance in the development of medicinal compounds (Magano et al., 2014).
DNA Binding Studies
Mohanraj and Ponnuswamy (2018) investigated N-acyl-t-3-ethyl-r-2, c-6-bis(4-methoxyphenyl)piperidin-4-ones, compounds structurally similar to 1-[(2-Methoxyphenyl)acetyl]piperidine-4-carboxylic acid, for their DNA binding capabilities. They found that these compounds showed good binding affinity with DNA, indicating potential applications in genetic research (Mohanraj & Ponnuswamy, 2018).
Eradication of Bacterial Persisters
A study by Kim et al. (2011) on compounds structurally related to 1-[(2-Methoxyphenyl)acetyl]piperidine-4-carboxylic acid showed that they could selectively kill bacterial persisters, a significant finding for addressing antibiotic resistance (Kim et al., 2011).
Positron Emission Tomography (PET) Radiotracer Synthesis
Katoch-Rouse and Horti (2003) synthesized a PET radiotracer using a compound similar to 1-[(2-Methoxyphenyl)acetyl]piperidine-4-carboxylic acid for studying cannabinoid receptors, demonstrating its application in advanced imaging techniques (Katoch-Rouse & Horti, 2003).
Propriétés
IUPAC Name |
1-[2-(2-methoxyphenyl)acetyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-20-13-5-3-2-4-12(13)10-14(17)16-8-6-11(7-9-16)15(18)19/h2-5,11H,6-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPZMVSSVWTEGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methoxyphenyl)acetyl]piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[(2-{[(2-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B3071331.png)
![N-Methyl-3-[(1-phenylethyl)amino]propanamide](/img/structure/B3071332.png)


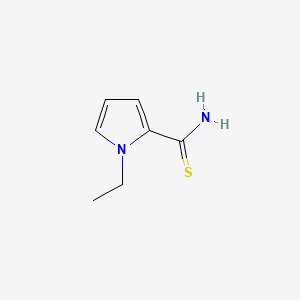

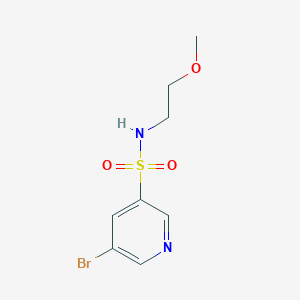

![1-[3-(3,4-Dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B3071382.png)

